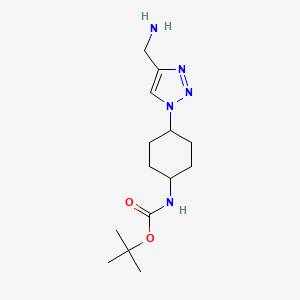
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Overview
Description
Tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H25N5O2 and its molecular weight is 295.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate , a compound characterized by its unique triazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cyclohexyl moiety linked via a carbamate functional group to a 1H-1,2,3-triazole unit. The presence of the triazole ring is significant due to its role in enhancing biological activity through interactions with various biological targets.
Molecular Formula
- Chemical Formula: C13H23N5O2
- Molecular Weight: 281.35 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in various physiological processes. Notably, compounds containing triazole moieties have been recognized for their ability to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this triazole derivative exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can act as inhibitors of topoisomerase I and II, enzymes essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
Case Study: Topoisomerase Inhibition
A study evaluated various triazole derivatives for their ability to inhibit topoisomerases. The results demonstrated that certain structural modifications enhanced potency against cancer cell lines, suggesting that the incorporation of the triazole ring is beneficial for developing effective anticancer agents .
Antimicrobial Activity
Triazole compounds are also known for their antifungal properties. The compound under discussion may exhibit similar activities due to its structural characteristics. Research has shown that modifications in the triazole structure can enhance antifungal efficacy against pathogens such as Candida spp. and Aspergillus spp.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole ring or the cyclohexyl group can significantly impact potency and selectivity towards specific biological targets.
Table 1: Summary of Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Topoisomerase Inhibitor | Cancer Cells | 5.0 | |
| Compound B | Antifungal | Candida albicans | 3.5 | |
| Compound C | Kinase Inhibitor | Various Kinases | 10.0 |
Clinical Implications
The potential clinical implications of this compound are vast. Given its diverse biological activities, it could serve as a lead compound for drug development targeting cancer and infectious diseases.
Properties
IUPAC Name |
tert-butyl N-[4-[4-(aminomethyl)triazol-1-yl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-10-4-6-12(7-5-10)19-9-11(8-15)17-18-19/h9-10,12H,4-8,15H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVKJXMVDWIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















